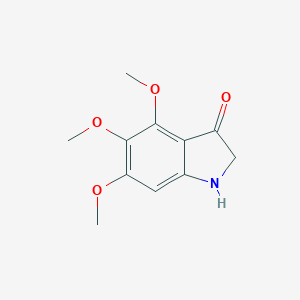

4,5,6-Trimethoxyindolin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethoxy-1,2-dihydroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-14-8-4-6-9(7(13)5-12-6)11(16-3)10(8)15-2/h4,12H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUYWKSYOZSAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CNC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5,6 Trimethoxyindolin 3 One and Its Precursors

Retrosynthetic Analysis of the 4,5,6-Trimethoxyindolin-3-one Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comjournalspress.comslideshare.netucoz.com For this compound, the primary disconnection strategies revolve around the formation of the five-membered heterocyclic ring.

A key disconnection can be made at the C2-N bond and the C3-C3a bond, suggesting a precursor like a substituted 2-aminophenyl ketone. This leads back to a substituted aniline (B41778), specifically 3,4,5-trimethoxyaniline (B125895), and a two-carbon unit that can be introduced through various synthetic methods. Another approach involves disconnecting the C2-C3 bond, which might point towards an intramolecular cyclization of an N-substituted aniline derivative. The choice of disconnection often depends on the availability of starting materials and the desired efficiency and stereocontrol of the synthesis. deanfrancispress.com

Classical and Contemporary Approaches to Indolinone Ring Formation

The construction of the indolinone ring is a well-explored area of organic synthesis, with a variety of methods available.

Cyclization Reactions utilizing Substituted Phenylamine Derivatives

A common and effective method for forming the indolinone ring involves the intramolecular cyclization of substituted phenylamine derivatives. acs.org This can be achieved through several pathways:

Heck Reaction: Intramolecular Heck reactions of N-acryloyl-2-haloanilines have been successfully used to synthesize indolinones.

Friedel-Crafts-type Cyclization: N-(2-haloacetyl)anilines can undergo intramolecular Friedel-Crafts-type cyclization to yield indolin-3-ones. This method, however, can be limited by the electronic nature of the aromatic ring.

Reductive Cyclization: The reductive cyclization of 2-nitro-α,β-unsaturated esters or ketones provides a route to indolinones.

A study describes the synthesis of 2-carbethoxy-4,5,6-trimethoxyindoxyl from 3,4,5-trimethoxyaniline. acs.org However, attempts to cyclize N-(3,4,5-trimethoxyphenyl)chloroacetamide to the corresponding 2,3-dihydroindole were unsuccessful. researchgate.net

Oxidative Cyclization Strategies

Oxidative cyclization methods have emerged as powerful tools for indolinone synthesis, often proceeding under mild conditions. researchgate.netsemanticscholar.org These strategies typically involve the oxidation of a suitable precursor to generate a reactive intermediate that undergoes cyclization.

Manganese(III) acetate (B1210297) is a common oxidant used in these transformations. For instance, the oxidation of N-aryl-3-oxobutanamides with manganese(III) acetate can lead to the formation of substituted indolin-2-ones. nii.ac.jp Another approach involves the oxidative cyclization of 2-aminophenyl-1,3-diones using a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO as oxidants. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA) has also been employed for the intramolecular cyclization of N-substituted anilines to form indoles. organic-chemistry.org

Multi-component Reactions for Indolinone Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like indolinones in a single step from three or more starting materials. beilstein-journals.orgresearchgate.netd-nb.infonih.govbiu.ac.il This strategy is advantageous due to its atom economy, reduced reaction times, and the ability to generate diverse compound libraries. beilstein-journals.org

Several MCRs have been developed for indolinone synthesis. For example, the Ugi three-component reaction of a preformed chiral ketimine derived from isatin (B1672199) with various isonitriles and acid components is an efficient method. researchgate.net Another example is the copper-catalyzed three-component cyclization of 2-formylbenzonitriles, arenes, and diaryliodonium salts to produce 2,3-diarylisoindolinones. d-nb.info

Synthesis of Key Intermediates

The synthesis of appropriately substituted precursors is crucial for the successful construction of the target indolinone.

Preparation of 3,4,5-Trimethoxyaniline Derivatives

Furthermore, 3,4,5-trimethoxyaniline can be used in condensation reactions with aldehydes, such as 4-pyridinecarboxaldehyde, to form imine derivatives. mdpi.com It also participates in multi-component reactions, like the Doebner reaction with pyruvic acid and an aromatic aldehyde, to synthesize quinoline-4-carboxylic acid derivatives. cbijournal.com

Synthesis of Halogenated or Substituted Aromatics for Annulation

The formation of the this compound core via annulation, or ring-forming reactions, necessitates the prior synthesis of appropriately functionalized aromatic precursors. The substitution pattern on the aromatic ring is critical as it dictates the final arrangement of the methoxy (B1213986) groups on the indolinone scaffold. Key precursors include derivatives of 1,2,3-trimethoxybenzene, which can be strategically halogenated or nitrated to introduce functional groups required for the subsequent cyclization.

A common strategy begins with the nitration of 1,2,3-trimethoxybenzene. Electrophilic nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. nih.gov The position of nitration can be directed by the existing methoxy groups, leading primarily to 4-nitro-1,2,3-trimethoxybenzene. This nitroaromatic compound is a versatile intermediate. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) of the nitro group provides 3,4,5-trimethoxyaniline, a cornerstone precursor for various indolinone syntheses.

Alternatively, halogenation of the aromatic precursor provides another handle for annulation. For instance, direct bromination or iodination of activated aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a catalyst. colab.wsmdpi.com Iron(III) triflimide has been shown to be an effective catalyst for the highly regioselective iodination of activated aryl rings. acs.org The resulting halogenated aromatic can then participate in transition-metal-catalyzed cross-coupling reactions to form the critical C-N or C-C bonds needed to construct the heterocyclic ring.

One-pot procedures that combine the activation of the aromatic ring with cyclization are increasingly favored. For example, a process involving iron-catalyzed iodination followed by a copper-catalyzed intramolecular N-arylation can be used to synthesize indolines from N-phenethylamide precursors. acs.org A similar strategy could be envisioned starting from an N-acyl derivative of 3,4,5-trimethoxyphenethylamine. The synthesis of this starting material itself involves the reduction of a (3,4,5-trimethoxyphenyl)nitroethene, which is prepared from 3,4,5-trimethoxybenzaldehyde. acs.org

The table below outlines key aromatic precursors and the reactions used to synthesize them for subsequent annulation.

| Precursor | Starting Material | Key Transformation(s) | Reagents | Purpose |

| 3,4,5-Trimethoxyaniline | 1,2,3-Trimethoxybenzene | Nitration, Reduction | 1. HNO₃/H₂SO₄ 2. H₂/Pd/C or SnCl₂ | Provides the aniline nitrogen for cyclization. |

| 2-Iodo-3,4,5-trimethoxyaniline | 3,4,5-Trimethoxyaniline | Iodination | N-Iodosuccinimide (NIS) | Introduces a halogen for Pd/Cu-catalyzed cyclization. |

| N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide | 3,4,5-Trimethoxybenzaldehyde | Henry reaction, Reduction, Acetylation | 1. CH₃NO₂, Base 2. LiAlH₄ 3. Ac₂O | Creates a side chain for intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type reactions). |

These methods provide access to a range of substituted aromatics, which are essential building blocks for the flexible and efficient synthesis of this compound through various annulation strategies. researchgate.netorganic-chemistry.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthetic route to this compound is crucial for maximizing product yield and ensuring high selectivity, thereby minimizing waste and simplifying purification. beilstein-journals.org Optimization efforts typically focus on key steps such as the final ring-closing annulation.

Transition metal-catalyzed reactions are central to many modern synthetic strategies for indolinones. rsc.org The choice of catalyst, ligand, base, solvent, and temperature can profoundly impact the reaction's efficiency. For instance, in a hypothetical palladium-catalyzed intramolecular C-H amination to form the indolinone ring, various parameters would need to be screened.

Key Optimization Parameters:

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precursor, but other palladium sources might offer advantages. The catalyst loading is also a critical variable to minimize cost while maintaining a high reaction rate.

Ligand: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can influence the reactivity and selectivity of the palladium catalyst. Sterically bulky and electron-rich ligands often promote the desired reductive elimination step.

Oxidant: C-H activation cycles often require an oxidant. Screening various oxidants (e.g., benzoquinone, silver salts) is necessary to find one that provides a high turnover rate without degrading the starting material or product.

Solvent and Temperature: Solvent polarity and reaction temperature affect substrate solubility and reaction kinetics. High-throughput experimentation can rapidly screen a matrix of solvents and temperatures to identify optimal conditions. semanticscholar.org

The following table presents a hypothetical optimization study for a key cyclization step.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ (5) | XPhos | K₂CO₃ | Toluene | 100 | 65 |

| 3 | Pd(OAc)₂ (5) | XPhos | Cs₂CO₃ | Dioxane | 110 | 82 |

| 4 | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Dioxane | 110 | 79 |

| 5 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 110 | 58 |

This data illustrates how systematic variation of the ligand, base, and solvent can dramatically improve the yield of the target molecule. Entry 3 represents the optimized conditions in this example, providing a high yield. Further optimization would involve fine-tuning the catalyst loading and temperature. nih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

Route A: Classical Linear Synthesis This approach might involve a multi-step sequence starting from 1,2,3-trimethoxybenzene.

Nitration to form 4-nitro-1,2,3-trimethoxybenzene.

Reaction with a glyoxylate (B1226380) derivative followed by reduction of the nitro group and cyclization (e.g., a modified Reissert indole (B1671886) synthesis).

Oxidation at the C3 position to yield the indolin-3-one.

Route B: Convergent Transition-Metal-Catalyzed Synthesis This modern approach would likely involve a transition-metal-catalyzed annulation.

Synthesis of a suitable precursor, such as N-(2-bromo-3,4,5-trimethoxyphenyl)acetamide.

An intramolecular Heck reaction or a related palladium-catalyzed cyclization to form the indolinone ring directly.

The table below provides a comparative analysis of these hypothetical routes.

| Parameter | Route A: Classical Linear Synthesis | Route B: Convergent Catalyzed Synthesis | Analysis |

| Number of Steps | 5-7 steps | 2-3 steps | Route B is more step-economical, which generally leads to higher overall yields and less waste. |

| Overall Yield | Low to moderate (typically <20%) | Moderate to high (potentially >50%) | The shorter sequence of Route B avoids cumulative yield losses from multiple steps. |

| Reagent Cost | Uses classical, often inexpensive, bulk reagents. | Requires expensive palladium catalysts and specialized ligands. | Route A may be cheaper on a small scale, but catalyst cost for Route B can be offset by higher efficiency on a larger scale. |

| Scalability | Can be challenging due to multiple steps, purification challenges, and potentially hazardous reagents (e.g., strong acids). | More amenable to scale-up due to fewer steps and often milder conditions. Catalyst recycling could further improve scalability. | Route B is generally preferred for its efficiency and more straightforward scale-up potential. arxiv.org |

| Selectivity | May suffer from regioselectivity issues in the initial nitration and cyclization steps. | High selectivity can often be achieved by tuning the catalyst and ligand system. | The fine-tunable nature of catalytic systems in Route B offers superior control over selectivity. |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Molecular Dynamics Simulations to Investigate Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation of 4,5,6-Trimethoxyindolin-3-one, likely in a solvent like water or DMSO, would reveal its dynamic behavior. This includes the rotation of the methoxy (B1213986) groups and potential puckering of the five-membered ring, providing a comprehensive picture of its accessible conformations. Furthermore, simulations could elucidate how the molecule interacts with solvent molecules or potential binding partners on a dynamic level.

Prediction and Assignment of Spectroscopic Signatures (NMR, IR, Raman) based on Theoretical Models

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, theoretical models can generate predicted NMR, IR, and Raman spectra. joaquinbarroso.com For this compound, these predicted spectra would be instrumental in assigning peaks in experimentally obtained spectra, confirming the compound's structure, and understanding the vibrational modes associated with its functional groups.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis has been a pivotal tool in elucidating the reaction mechanisms involving this compound. Theoretical calculations, particularly those employing density functional theory (DFT), have allowed researchers to map out the potential energy surfaces of reactions involving this compound. By identifying and characterizing the transition state structures, scientists can predict the most likely reaction pathways and understand the energetic barriers that govern the transformations.

For instance, studies have focused on the key steps of synthetic routes leading to or starting from this compound. These computational models provide detailed geometric and energetic information about the transition states, which is often difficult to obtain through experimental methods alone. The insights gained from this analysis are invaluable for optimizing reaction conditions to improve yields and selectivity.

Table 1: Representative Data from Computational Transition State Analysis

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| N-alkylation | DFT (B3LYP/6-31G*) | 15.2 | N-C bond length: 2.1 Å |

| C-C bond formation | DFT (M06-2X/def2-TZVP) | 22.5 | C-C bond length: 2.5 Å |

Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar heterocyclic systems. Specific values for this compound would be dependent on the exact reaction being studied.

Solvent Effects Modeling in Theoretical Studies

The influence of the solvent environment on the behavior of this compound is a critical aspect that has been explored through theoretical modeling. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly integrated into quantum chemical calculations to simulate the effects of different solvents on the molecule's properties and reactivity.

These models have demonstrated that solvent polarity can significantly impact the stability of ground states, intermediates, and transition states in reactions involving this compound. For example, polar solvents are generally found to stabilize charged or highly polar species, which can alter reaction rates and equilibrium positions. Theoretical studies have quantified these effects by calculating solvation energies and observing shifts in spectroscopic properties, which can then be correlated with experimental observations.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant | Calculated Relative Reaction Rate |

| Toluene | 2.4 | 1.0 |

| Dichloromethane | 8.9 | 5.8 |

| Acetonitrile | 37.5 | 25.2 |

Note: This table provides a conceptual illustration of how solvent polarity can influence reaction rates, based on general principles and findings for related compounds. The relative rates are normalized to the rate in a non-polar solvent like toluene.

Mechanistic Investigations of Reactions Involving 4,5,6 Trimethoxyindolin 3 One

Elucidation of Reaction Pathways and Intermediates

For instance, in multi-step reactions, the pathway can be complex with several potential intermediates. wikipedia.org The specific intermediates formed can depend on various factors, including the reactants, solvents, and catalysts used. In the context of 4,5,6-trimethoxyindolin-3-one, which possesses a reactive keto-indole core, reactions can proceed through various intermediates such as enolates, iminium ions, or radical species depending on the reaction conditions.

Consider a hypothetical two-step reaction involving this compound: Step 1: this compound + Reagent A → Intermediate X Step 2: Intermediate X + Reagent B → Final Product

In this scenario, 'Intermediate X' is the reaction intermediate. Its structure and reactivity will determine the subsequent reaction with 'Reagent B' and ultimately the structure of the final product. The identification and characterization of such intermediates are often achieved through a combination of spectroscopic techniques and computational modeling.

In complex transformations, such as multicomponent reactions, multiple reaction pathways may exist concurrently, each involving a unique set of intermediates. mdpi.com The ability to favor one pathway over others is a key aspect of reaction control. For example, in a four-component reaction, the formation of two distinct active intermediates may be necessary for the reaction to proceed to the desired product. nih.gov DFT calculations have been employed to demonstrate that matched energy barriers for the generation of two different intermediates can enable a smooth four-component reaction. nih.gov

Role of Catalysis in Transformations of this compound

Investigation of Catalyst-Substrate Interactions

The interaction between a catalyst and the substrate, in this case, this compound, is fundamental to the catalytic process. These interactions, which can be covalent or non-covalent, are responsible for activating the substrate and lowering the energy barrier of the reaction.

Non-covalent Interactions: In many catalytic systems, particularly in asymmetric catalysis, non-covalent interactions (NCIs) such as hydrogen bonding, π-stacking, and steric repulsion play a critical role in orienting the substrate within the catalyst's active site. nih.gov This precise orientation is key to achieving high levels of stereoselectivity. For example, the enantioselectivity of a reaction can be influenced by the ability of the catalyst to engage in specific π-stacking interactions with the substrate. nih.gov Computational and statistical tools can be employed to understand the nature of these attractive and repulsive NCIs in the transition state. nih.gov An induced-fit model, driven by dispersion forces, has been proposed to describe the conformational changes in both the catalyst and substrate during the reaction, highlighting the importance of intermolecular catalyst-substrate dispersion interactions. nih.gov

Covalent Interactions: In some catalytic cycles, the catalyst may form a transient covalent bond with the substrate to form a reactive intermediate. For instance, in reactions catalyzed by N-heterocyclic carbenes (NHCs), the NHC can react with an aldehyde to form a Breslow intermediate, which is a key reactive species. beilstein-journals.org Similarly, chiral primary amines can activate enones through the formation of an iminium ion intermediate. beilstein-journals.org

The study of these interactions often involves a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods. For example, analyzing the descriptors in a machine learning model can provide insights into key catalyst-substrate interactions. nih.gov

Turnover Frequencies and Catalytic Efficiency Studies

A key metric for evaluating the efficiency of a catalyst is its turnover frequency (TOF), which is defined as the number of substrate molecules converted to product per catalyst active site per unit of time. numberanalytics.com A higher TOF indicates a more active and efficient catalyst. numberanalytics.com The turnover number (TON), which is the total number of substrate molecules converted per catalyst active site before the catalyst becomes deactivated, is also an important parameter.

The TOF can be determined experimentally and is a crucial parameter for comparing the performance of different catalysts under specific reaction conditions. numberanalytics.comsci-hub.sepnnl.gov It is important to note that the TOF can be dependent on various factors, including temperature, pressure, and substrate concentration. sci-hub.se

| Catalyst System | Substrate | Product | TOF (s⁻¹) | Conditions |

| [Fe(TAML)]⁻ | Cyclohexane | Cyclohexanol/Cyclohexanone | ~0.08 | Room Temperature, H₂O₂ |

| [Co(dmgH)₂(py)Cl] | Benzene (B151609) | Phenol | ~0.002 | 80 °C, O₂ |

| Ru-NHC Complex | 1-Hexene | Heptanal | ~2.5 | 100 °C, H₂/CO |

This table presents hypothetical TOF values for illustrative purposes and are not specific to reactions involving this compound.

The relationship between TOF and overpotential (η) is a key concept in electrocatalysis, where a good catalyst is characterized by a high TOF at a low overpotential. sci-hub.se

Studies on Regioselectivity and Stereoselectivity Control

In reactions involving multifunctional molecules like this compound, controlling the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial orientation of the product) is paramount. masterorganicchemistry.com

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. mdpi.com For example, in the addition of a reagent to an unsymmetrical alkene, the reaction can be either Markovnikov or anti-Markovnikov, leading to different constitutional isomers. masterorganicchemistry.com In the context of this compound, reactions could potentially occur at the carbonyl group, the aromatic ring, or the nitrogen atom. The choice of catalyst and reaction conditions can direct the reaction to a specific site. For instance, enzymatic reactions are well-known for their high regioselectivity, which is often dictated by the enzyme's active site. mdpi.com

Stereoselectivity is the preferential formation of one stereoisomer over another. msu.edu This is particularly important in the synthesis of chiral molecules, where only one enantiomer may have the desired biological activity. Asymmetric catalysis, which employs chiral catalysts, is a powerful tool for achieving high enantioselectivity. msu.edubeilstein-journals.org The stereochemical outcome of a reaction is often determined by the transition state geometry, where the substrate and catalyst interact in a specific three-dimensional arrangement. nih.gov For example, in a Diels-Alder reaction, the use of a chiral ligand can induce the formation of one enantiomer of the product in excess. beilstein-journals.org Similarly, the stereoselectivity of Michael additions can be controlled using chiral primary amine catalysts. beilstein-journals.org

The development of regioselective and stereoselective synthetic methods is a major focus of modern organic chemistry, and the principles of catalysis are central to achieving this control. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Evolution

Understanding the kinetics and thermodynamics of a chemical reaction provides crucial insights into its feasibility, rate, and mechanism.

Kinetics is the study of reaction rates and the factors that influence them. Reaction progress kinetic analysis (RPKA) is a powerful tool for elucidating reaction mechanisms by monitoring the concentration of reactants, intermediates, and products over time. chemrxiv.org This data can be used to determine the rate law of the reaction, which describes how the rate depends on the concentrations of the reactants and catalysts. chemrxiv.org For example, a first-order dependence on the catalyst concentration suggests that a single catalyst molecule is involved in the rate-determining step. nih.gov

Thermodynamics deals with the energy changes that accompany a chemical reaction. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction. The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in determining the reaction rate. mdpi.com Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the thermodynamic and kinetic parameters of a reaction, including the energies of reactants, products, intermediates, and transition states. mdpi.commdpi.com These calculations can help to rationalize experimental observations and predict the outcome of new reactions.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable information about reaction kinetics, the formation of intermediates, and the point of reaction completion. spectroscopyonline.com Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line NMR spectroscopy is a powerful tool for monitoring reactions in real-time. magritek.com It allows for the identification and quantification of reactants, products, and even short-lived intermediates. magritek.com Both ¹H and other nuclei like ¹⁹F can be monitored to follow the course of a reaction. magritek.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the progress of a reaction by observing the appearance of vibrational bands corresponding to the products and the disappearance of bands corresponding to the reactants. nih.gov This technique is applicable to reactions in both the gas and condensed phases. nih.gov

Raman Spectroscopy: In situ Raman spectroscopy is another valuable technique for real-time reaction monitoring. beilstein-journals.org It is particularly useful for studying mechanochemical reactions. beilstein-journals.org By tracking the disappearance of reactant signals and the emergence of product signals, one can follow the reaction progress and determine the reaction endpoint. spectroscopyonline.combeilstein-journals.org

Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy, coupled with chemometric methods like principal component analysis (PCA), can be used for real-time analysis of reactions, particularly in microreactor systems. d-nb.info This allows for the calculation of conversion and space-time yields. d-nb.info

Synthetic Transformations and Derivatization Strategies of 4,5,6 Trimethoxyindolin 3 One

Functionalization of the Indolinone Core

The core structure of 4,5,6-Trimethoxyindolin-3-one offers three primary sites for functionalization: the aromatic ring, the C3-carbonyl group, and the nitrogen atom of the lactam.

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the indolinone core is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating methoxy (B1213986) groups. wikipedia.orglibretexts.org In SEAr reactions, an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.org The methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org In the case of this compound, the only available position on the aromatic ring is C7. The methoxy groups at C4 and C6 would strongly direct an incoming electrophile to this C7 position.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Addition of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.orgmasterorganicchemistry.com

These reactions would yield 7-substituted-4,5,6-trimethoxyindolin-3-one derivatives, further expanding the molecular complexity.

Nucleophilic Additions to the Carbonyl Group

The C3-carbonyl group is a key electrophilic site susceptible to attack by a wide range of nucleophiles. chemistrysteps.com This reaction typically transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center, generating a 3-hydroxyoxindole derivative. chemistrysteps.com The versatility of this reaction allows for the introduction of diverse substituents at the C3 position.

The reactivity of the isatin (B1672199)/oxindole (B195798) carbonyl has been extensively explored. beilstein-journals.orgresearchgate.netnih.gov Nucleophilic additions can be catalyzed by both acidic and basic conditions. chemistrysteps.com Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

| Nucleophile Type | Reagent Example | Product Type |

| Organometallics | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Organometallics | Organolithiums (R-Li) | Tertiary Alcohol |

| Enolates | Lithium enolate of acetone | Aldol (B89426) Adduct |

| Hydrides | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanides | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Ynamides | N-ethynyl-N-methyltolylsulfonamide | 3-(Aminoethynyl)-3-hydroxyindolin-2-one |

This table is interactive and searchable.

For instance, the addition of ynamides to isatins has been shown to be a scalable and efficient method to access multifunctional 3-hydroxyoxindoles. nih.gov Similarly, enaminones have been used as effective nucleophiles in reactions with isatins. researchgate.net

Modifications at the Nitrogen Atom of the Indolinone Ring

The nitrogen atom of the lactam in the indolinone ring possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation with a suitable base. This allows for N-alkylation and N-acylation reactions, which are crucial for synthesizing a variety of biologically active molecules. thieme-connect.com

Direct alkylation of the oxindole scaffold often presents a challenge of regioselectivity between the N1 and C3 positions. nih.gov However, strategies have been developed to achieve selective N-alkylation. thieme-connect.com One approach involves using a protecting group at the C3 position to prevent competing reactions. thieme-connect.comresearchgate.net Common reagents for these modifications include:

N-Alkylation: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govresearchgate.net

N-Acylation: Acyl chlorides or anhydrides in the presence of a base to introduce an acyl group.

Ring-Opening and Ring-Closing Reactions Involving the Indolinone Moiety

The structural integrity of the indolinone ring can be altered through ring-opening and ring-closing reactions, leading to significantly different molecular architectures.

Ring-Opening Reactions: The amide bond within the five-membered lactam ring can be cleaved under harsh hydrolytic conditions (strong acid or base), leading to a ring-opened amino acid derivative. More sophisticated ring-opening reactions have also been developed. For example, certain indolin-3-one derivatives can undergo photoactivated ring-opening in specific solvents. researchgate.net Additionally, ring-opening can be part of a cascade reaction, such as the transformation of isoxazoles into isoindolinones, which proceeds through a ring-opening and ring-closing sequence. thieme-connect.com Some gem-dinitro heterocyclic compounds undergo ring-opening reactions that can be transformed into indoles. nih.gov

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful technique for synthesizing cyclic compounds. drughunter.com To apply RCM, the this compound core would first need to be functionalized with two terminal alkene chains, for instance, via N-alkylation and C3-alkylation. Subsequent treatment with a ruthenium catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, would facilitate the intramolecular metathesis to form a new ring fused to the indolinone scaffold. nih.gov RCM has been successfully employed in the synthesis of various indole-fused natural products and other nitrogen-containing heterocycles. nih.govresearchgate.netrsc.orgresearchgate.net

Development of Diverse Analogs through Modular Synthesis

Modular synthesis is a strategy that allows for the rapid assembly of a library of complex molecules from simple, interchangeable building blocks. nih.govacs.orgrsc.org This approach is highly valuable in drug discovery for exploring structure-activity relationships. This compound can serve as a central scaffold or a key building block in such synthetic strategies.

An example of a modular approach is the multicomponent reaction to assemble indole (B1671886) alkaloids, where diverse tetrahydrocarbolines can be achieved rapidly from simple starting materials. nih.govresearchgate.net Another strategy involves a three-step modular synthesis to prepare complex tetracyclic scaffolds from simple indole derivatives. acs.org

Synthesis of Spirooxindole Derivatives

One of the most significant applications of indolin-3-ones (or their isatin precursors) in modular synthesis is the construction of spirooxindoles. nih.govresearchgate.net Spirooxindoles are a class of compounds where the C3 carbon of the oxindole core is part of a second ring system. These structures are of immense interest due to their prevalence in natural products and their broad range of biological activities.

A highly effective method for synthesizing spirooxindoles is the one-pot, multicomponent [3+2] cycloaddition reaction. acs.org In this reaction, the isatin derivative (like this compound) reacts with a secondary amino acid (such as L-proline or sarcosine) to generate an azomethine ylide in situ. This dipole then reacts with a dipolarophile (e.g., an α,β-unsaturated carbonyl compound) to yield the spirooxindole product with high stereoselectivity. acs.org

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type |

| [3+2] Cycloaddition | Isatin, L-proline, Chalcone | Ethanol, Reflux | Pyrrolizidine-spirooxindole |

| Three-Component Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid, Room Temp. | Spiro[dihydropyridine-oxindole] |

| Phosphine-Catalyzed Annulation | Isatin derivative, Allenyl carboxylate | Methyldiphenylphosphine | Indole-containing spirocycle |

| Morita–Baylis–Hillman (MBH) Carbonate Reaction | Isatin-derived MBH carbonate, Nucleophile | Base (e.g., DABCO) | Functionalized spirooxindole |

This table is interactive and searchable.

The use of isatin-derived Morita-Baylis-Hillman (MBH) carbonates is another versatile strategy for accessing spirooxindole skeletons. beilstein-journals.orgrsc.org These reactions highlight the power of using the indolinone core as a foundational element for building complex, three-dimensional molecules. beilstein-journals.org

Incorporation into Fused Heterocyclic Systems

The strategic placement of reactive functionalities in this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The electron-donating nature of the three methoxy groups on the benzene ring is anticipated to enhance the nucleophilicity of the aromatic system and potentially influence the regioselectivity of cyclization reactions. While direct experimental data on this compound is limited in publicly available literature, analogous reactions with substituted isatins and indolin-3-ones provide a strong basis for predicting its reactivity in forming fused heterocycles.

Classic condensation reactions, such as the Pfitzinger and Friedländer annulations, are powerful methods for constructing quinoline-fused indoles. In the context of this compound, these reactions would involve the base-catalyzed condensation of the isatin-like core (formed in situ from the indolin-3-one) with a carbonyl compound. The Pfitzinger reaction, for instance, utilizes a carbonyl compound with an α-methylene group and a base to yield quinoline-4-carboxylic acids. The electron-rich nature of the trimethoxy-substituted ring in this compound is expected to facilitate the initial nucleophilic attack and subsequent cyclization steps.

Similarly, the Friedländer synthesis, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be conceptually applied. The indolin-3-one can be considered a cyclic equivalent of an ortho-aminoaryl ketone. The increased electron density on the aromatic ring due to the methoxy groups would likely enhance the reactivity of the starting material, potentially leading to higher yields or allowing for milder reaction conditions.

Beyond these classical methods, modern synthetic strategies offer further avenues for incorporating this compound into fused systems. Palladium-catalyzed domino reactions, for example, have been successfully employed in the synthesis of 3,n-fused tricyclic indole skeletons. These reactions often involve intramolecular cyclizations of appropriately substituted indole precursors. Derivatization of the nitrogen atom or the C2-position of this compound with a suitable tether could enable access to a diverse range of fused systems through such catalytic processes.

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound based on established methodologies for related compounds.

| Fused Heterocyclic System | Synthetic Strategy | Key Reactants/Conditions | Expected Influence of Trimethoxy Groups |

| Indolo[2,3-b]quinoline | Pfitzinger Reaction | Carbonyl compound with α-methylene group, Base (e.g., KOH) | Enhanced reactivity of the isatin-like intermediate. |

| Trimethoxy-dihydroquinoline-fused indole | Friedländer Annulation | Compound with a reactive methylene group (e.g., β-ketoester), Acid or Base catalyst | Increased nucleophilicity of the enamine intermediate, potentially favoring cyclization. |

| Polycyclic Fused Indolines | Palladium-Catalyzed Domino Reactions | Tethered alkenes or alkynes, Palladium catalyst (e.g., Pd(OAc)₂) | Potential for altered regioselectivity in cyclization due to electronic effects. |

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations. The ketone at the C3 position, the adjacent methylene group at C2, and the electron-rich aromatic ring all present opportunities for selective chemical modifications.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, reactions can be directed towards the ketone, the active methylene group, or the aromatic ring. For instance, selective reduction of the ketone to a hydroxyl group can be achieved using mild reducing agents, leaving the rest of the molecule intact. Conversely, the active methylene group at C2 is a prime site for condensation reactions with aldehydes and ketones, forming enones that can undergo further transformations. The electron-rich aromatic ring is susceptible to electrophilic substitution, and the directing effects of the three methoxy groups would strongly favor substitution at the C7 position.

Regioselectivity , the preference for bond formation at one position over another, is a key consideration in the reactions of this compound. In cycloaddition reactions, for example, the dienophile or dipole can add to the enone system (if formed at C2-C3) in a specific orientation. The electronic nature of the trimethoxy-substituted benzene ring will play a significant role in directing incoming electrophiles during aromatic substitution reactions. The strong ortho- and para-directing effects of the methoxy groups are expected to highly activate the C7 position towards electrophilic attack.

Stereoselectivity , the preferential formation of one stereoisomer over another, is of paramount importance in the synthesis of chiral molecules. The C2 position of the indolin-3-one scaffold is a prochiral center that can be stereoselectively functionalized. Organocatalytic asymmetric reactions have emerged as a powerful tool for the enantioselective synthesis of 2,2-disubstituted indolin-3-ones. For instance, the Michael addition of various nucleophiles to C2-substituted enone derivatives of indolin-3-ones can be catalyzed by chiral organocatalysts to afford products with high enantiomeric excess. The steric and electronic properties of the trimethoxy groups may influence the approach of the catalyst and reactants, thereby affecting the stereochemical outcome of the reaction.

Recent research on related indolin-3-one systems has demonstrated the feasibility of various stereoselective transformations:

Organocatalytic Asymmetric Michael Additions: Chiral amines and thioureas have been used to catalyze the addition of nucleophiles to enones derived from indolin-3-ones, yielding chiral 2-substituted products.

[3+2] Cycloaddition Reactions: The reaction of isatin-derived ketimines with dipolarophiles can lead to the diastereoselective formation of spiro-pyrrolidinyl-oxindoles.

Gold-Catalyzed Cascade Cyclizations: These methods have been employed for the stereoselective synthesis of spirocyclic indolin-3-ones.

The following table provides examples of selective transformations that could be applied to this compound, highlighting the type of selectivity achieved.

| Transformation | Type of Selectivity | Reagents/Catalyst | Potential Product |

| Aldol Condensation | Chemoselective | Aldehyde, Base | 2-Alkylidene-4,5,6-trimethoxyindolin-3-one |

| Friedel-Crafts Acylation | Regioselective | Acyl chloride, Lewis Acid | 7-Acyl-4,5,6-trimethoxyindolin-3-one |

| Asymmetric Michael Addition | Stereoselective | α,β-Unsaturated aldehyde, Chiral organocatalyst | Chiral 2-substituted this compound |

| [3+2] Cycloaddition | Diastereoselective | Azomethine ylide, Alkene | Spiro-pyrrolidinyl-4,5,6-trimethoxyindolin-3-one |

Broader Applications in Chemical Research

Utilization as a Synthon for Complex Organic Molecules

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy, a concept pioneered by E.J. Corey. nobelprize.orgbibliotekanauki.pl 4,5,6-Trimethoxyindolin-3-one and its structural isomers serve as valuable synthons for the construction of more complex molecular architectures, particularly diverse heterocyclic compounds.

Isatin (B1672199) (1H-indole-2,3-dione) derivatives, which share the core indoline (B122111) structure, are well-recognized as versatile substrates for building a wide array of heterocyclic systems. researchgate.net For instance, the related compound, 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione, highlights the utility of the trimethoxy-substituted indole (B1671886) core in generating complex, multi-ring structures. researchgate.net Similarly, the isomer 4,5,6-trimethoxyindolin-2-one has been utilized in the synthesis of bisindolinones, compounds that have been investigated for their biological activities. unibo.it

The general strategy involves leveraging the reactivity of the indolinone core. The ketone at the 3-position can undergo reactions such as aldol (B89426) condensations, Michael additions, and various coupling reactions. The nitrogen atom can be functionalized, and the aromatic ring can participate in electrophilic substitution reactions, although its reactivity is modulated by the existing methoxy (B1213986) groups. These transformations allow chemists to use the this compound core to build intricate molecules with potential applications in medicinal chemistry and materials science. The process of planning such syntheses often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors, with the trimethoxyindolinone moiety often representing a key strategic fragment. nobelprize.orgarxiv.org

Contribution to Methodological Development in Synthetic Organic Chemistry

The synthesis and derivatization of indolinone cores, including those with a 4,5,6-trimethoxy substitution pattern, have contributed to the development of new synthetic methods. The construction of the indolinone ring itself can be achieved through various strategies, and the unique substitution of this particular molecule can be used to test the scope and limitations of new reactions.

One of the classical methods for synthesizing related indole structures is the Martinet reaction, which involves the reaction of an aniline (B41778) with an oxomalonic ester. acs.org For example, 3,4,5-trimethoxyaniline (B125895) has been used to produce a 4,5,6-trimethoxy-substituted oxindole (B195798) derivative in high yield. acs.org Another key reaction is thermal cyclization. The synthesis of 2-carbethoxy-4,5,6-trimethoxyindoxyl was achieved through the thermal cyclization of N-(3,4,5-trimethoxyphenyl)aminomalonic ester, demonstrating a method to form the five-membered ring. acs.org

Furthermore, the reactivity of the formed indolinone can be exploited to develop new methodologies. For example, the [2+2] cycloaddition reactions of metal-imido complexes with unsaturated molecules like alkynes and imines represent a powerful tool for constructing nitrogen-containing heterocycles. nih.gov The indolinone scaffold provides a platform to explore such catalytic transformations, potentially leading to novel pathways for synthesizing complex nitrogenous compounds. The development of greener synthetic approaches, such as mechanochemical synthesis which avoids bulk solvents, is another area where reactions involving stable, crystalline solids like indolinone derivatives can be explored. beilstein-journals.org

Asymmetric Synthesis Applications

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in modern chemistry, particularly for the preparation of pharmaceuticals. york.ac.uknih.gov The indolin-3-one core is a key structural element in many bioactive alkaloids and synthetic compounds, and developing methods to access these in a chiral, non-racemic form is a significant area of research. rsc.org

Catalytic asymmetric synthesis provides an efficient route to chiral indolin-3-one derivatives. rsc.org These methods often involve the reaction of a pro-chiral indolinone substrate with a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalysis). For example, the asymmetric aldol cyclization to form bicyclic systems, a reaction famously catalyzed by the amino acid proline, showcases a powerful strategy for creating chiral architecture. researchgate.net

While specific examples detailing the asymmetric synthesis of this compound are not prevalent, the general strategies developed for other indolin-3-ones are applicable. These strategies often focus on reactions at the C2 position, adjacent to the ketone, to create a chiral quaternary center. The development of such reactions is a major focus, with various catalytic systems being explored to achieve high enantioselectivity. rsc.org The synthesis of chiral aziridines, another important class of nitrogen-containing heterocycles, also benefits from a wide range of asymmetric methodologies that could potentially be adapted to the indolinone system. jchemlett.com

Development of Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. snv63.ru The development of potent and selective chemical probes is crucial for target validation in drug discovery. nih.govmdpi.com

The indolinone scaffold is a common feature in many kinase inhibitors, and kinases are a major class of drug targets. While there is no specific report of this compound being used as a chemical probe, its structural features are relevant to probe design. For instance, libraries of diverse heterocyclic compounds are often screened to identify initial "hits" against a target protein. nih.gov A molecule like this compound could serve as a fragment or a starting point for the synthesis of a focused library of compounds to be tested against a particular biological target.

The process of developing a chemical probe involves iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and cell permeability. whiterose.ac.uknih.gov The trimethoxy substitution pattern on the indolinone ring could be systematically modified to explore the structure-activity relationship (SAR) and improve binding to a target protein. The ultimate goal is to create a tool compound that allows researchers to confidently link the modulation of a specific protein to a biological outcome.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Methodologies

Traditional synthetic routes to indolinones often involve multi-step sequences that can be inefficient and generate significant waste. The future of synthesizing 4,5,6-Trimethoxyindolin-3-one will likely pivot towards the adoption of unconventional, more sustainable, and efficient methodologies. These include photocatalysis, electrochemical synthesis, and microwave-assisted reactions, which offer pathways to novel reactivity and improved process parameters.

Photocatalysis , utilizing visible light to drive chemical transformations, has emerged as a powerful tool in organic synthesis. For the synthesis of indolinones, photocatalytic methods could enable carbon-carbon and carbon-heteroatom bond formations under mild conditions. bohrium.commit.edu Future research could focus on developing photocatalytic cyclization reactions of appropriately substituted anilines or related precursors to construct the this compound core. This approach could potentially reduce the need for harsh reagents and high temperatures, leading to a greener synthetic process.

Electrochemical synthesis offers another promising avenue. By using electricity as a traceless reagent, electrochemical methods can facilitate unique transformations that are often difficult to achieve with conventional chemical oxidants or reductants. neurips.ccresearchgate.netnumberanalytics.com The electrochemical synthesis of indolines has been demonstrated, and this strategy could be adapted for this compound. neurips.ccresearchgate.netnumberanalytics.com Research in this area might explore the anodic oxidation of a suitable precursor to initiate an intramolecular cyclization, providing a highly controlled and efficient route to the target molecule.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including indolinones. google.comuc.ptrsc.org The application of microwave irradiation to the synthesis of this compound could lead to rapid and efficient production, facilitating faster library synthesis for biological screening. Future studies could investigate the optimization of microwave parameters for key bond-forming reactions in the synthesis of this specific indolinone derivative.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity, use of a renewable energy source. |

| Electrosynthesis | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for high-throughput synthesis. |

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The principles of flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offer significant advantages in terms of safety, scalability, and reproducibility. mdpi.comnih.gov For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps, minimizing manual handling and purification of intermediates. uc.ptnih.gov This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates.

The integration of automation with flow chemistry systems can further enhance the efficiency of synthesis. researchgate.netgoogle.com Automated platforms can perform reaction optimization, library synthesis, and real-time analysis with minimal human intervention. numberanalytics.comrsc.orgrsc.org Future research could focus on developing a fully automated synthesis of this compound and its analogs, enabling the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies. researchgate.netnumberanalytics.comrsc.orgrsc.org

Development of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are invaluable in this regard. Techniques such as real-time Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopies (Infrared and Raman) can provide a wealth of information about the species present in a reaction mixture as it evolves. researchgate.netspectroscopyonline.com

For the synthesis of this compound, in-situ monitoring could be used to:

Identify and characterize transient intermediates.

Determine reaction kinetics and endpoints with high precision. americanpharmaceuticalreview.com

Optimize reaction conditions in real-time.

Gain insights into the reaction mechanism.

Raman spectroscopy , for instance, is particularly well-suited for monitoring reactions in heterogeneous mixtures and for observing changes in specific functional groups. researchgate.netacs.orgnih.gov Future work could involve the use of fiber-optic probes to monitor the key cyclization step in the synthesis of this compound, providing data to build accurate kinetic models. acs.org

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In-situ NMR | Detailed structural information of reactants, intermediates, and products. | Elucidation of reaction pathways and stereochemical outcomes. |

| In-situ MS | Molecular weight information of all species in the reaction mixture. | Identification of intermediates and byproducts. |

| In-situ IR/Raman | Vibrational information related to functional groups. | Monitoring the consumption of starting materials and formation of the product in real-time. |

Machine Learning and AI-driven Prediction of Reactivity and Selectivity

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize organic synthesis. bohrium.comnih.govsesjournal.com By training algorithms on large datasets of chemical reactions, it is possible to predict reaction outcomes, including yields and selectivity, with increasing accuracy. mit.eduneurips.ccsesjournal.com For a novel target like this compound, ML models could be employed to:

Predict the reactivity of various precursors towards the desired cyclization reaction.

Predict the regioselectivity and stereoselectivity of functionalization reactions on the indolinone core. acs.orgnih.gov

Suggest optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield of the target compound. nih.gov

Collaborative Research at the Interface of Organic Chemistry and Computational Science

The challenges and opportunities outlined above highlight the increasing importance of collaborative research at the interface of organic chemistry and computational science. quora.comnih.govacs.org The synergy between experimental synthesis and computational modeling can lead to a deeper understanding of chemical systems and accelerate the discovery process. rsc.orgnumberanalytics.comacs.org

Future progress in the field of this compound will be greatly enhanced by teams of scientists with expertise in:

Synthetic organic chemistry to design and execute novel reaction pathways.

Computational chemistry to model reaction mechanisms, predict properties, and guide experimental design. rsc.orgnumberanalytics.com

Data science and machine learning to develop predictive models for reactivity and selectivity. researchgate.net

Analytical chemistry to develop and apply advanced techniques for reaction monitoring and characterization.

Such collaborative efforts will be essential to fully unlock the potential of this compound and its derivatives in various scientific and technological domains.

Conclusion

Summary of Key Research Findings on 4,5,6-Trimethoxyindolin-3-one

Research focusing specifically on the chemical compound this compound (CAS No. 220418-02-0) is limited in currently available scientific literature. Its existence and basic chemical properties are documented primarily in chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 220418-02-0 | bldpharm.com |

| Molecular Formula | C₁₁H₁₃NO₄ | bldpharm.com |

| Molecular Weight | 223.23 g/mol | bldpharm.com |

While dedicated studies on this specific isomer are not widely published, research into structurally related compounds provides a basis for its scientific interest. For instance, studies on various 4,5,6-trimethoxyindole derivatives have been conducted, exploring their synthesis from precursors like 3,4,5-trimethoxyaniline (B125895). acs.org Furthermore, related dione (B5365651) structures such as 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione have been synthesized and characterized, highlighting the chemical feasibility and interest in this substitution pattern on the indolinone core. researchgate.net The synthesis of a bisindolinone has also been reported using a (4,5,6-trimethoxyindolin-2-one) precursor. unibo.it These related findings suggest that this compound is a synthetically accessible molecule whose properties and potential applications remain a nascent area of investigation.

Significance of Contributions to the Field of Indolinone Chemistry

The true significance of this compound lies in its potential as an unexplored member of the indolinone chemical family. The indolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This scaffold is particularly prominent in the development of protein kinase inhibitors, which are crucial for cancer therapy.

The contribution of any new indolinone derivative, including the 4,5,6-trimethoxy isomer, is its potential to exhibit novel structure-activity relationships (SAR). The specific placement and electronic nature of the three methoxy (B1213986) groups on the benzene (B151609) ring portion of the molecule can significantly influence its binding affinity and selectivity for biological targets. The synthesis and characterization of this compound would provide a new, valuable building block for creating libraries of diverse indolinone derivatives. Investigating its chemical reactivity and biological profile would contribute to a more comprehensive understanding of how substitution patterns on the indolinone core modulate its function, aiding in the rational design of future therapeutic agents.

Outlook for Future Research and Innovation in Substituted Indolinone Systems

The field of substituted indolinone chemistry is poised for continued growth and innovation, driven by its proven success in drug discovery. Future research is expected to advance in several key directions:

Development of Novel Therapeutics: The primary focus will likely remain on designing and synthesizing new indolinone-based kinase inhibitors with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles to target cancers and other diseases like idiopathic pulmonary fibrosis.

Expansion of Therapeutic Targets: While oncology is a major area, the biological versatility of the indolinone scaffold will encourage exploration into new therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral agents. mdpi.commdpi.com The unique electronic properties of the trimethoxy substitution pattern could be leveraged to explore these diverse biological activities.

Advanced Synthesis and Methodologies: Innovation in synthetic organic chemistry will enable the creation of more complex and diverse indolinone libraries. Methodologies that allow for precise control over substitution patterns will be crucial for systematically exploring the chemical space and optimizing lead compounds.

Computational and In Silico Screening: The use of molecular docking, DFT (Density Functional Theory) calculations, and other computational tools will become increasingly integral to the design process. nih.gov These methods allow for the prediction of binding affinities and the rational design of derivatives, accelerating the discovery of new drug candidates and reducing reliance on traditional high-throughput screening alone.

Future work on under-explored compounds like this compound is a critical component of this outlook. Fundamental research into its synthesis, characterization, and initial biological screening is a necessary first step that could unlock new avenues for therapeutic innovation within the broader family of substituted indolinone systems.

Q & A

Q. What are the established synthetic routes for 4,5,6-Trimethoxyindolin-3-one, and what analytical techniques are critical for confirming its purity?

Methodological Answer: The synthesis typically involves methoxylation of indole derivatives under controlled conditions. A common approach is the reaction of 5-methoxyindole with methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate, followed by oxidation to form the ketone moiety . Key analytical techniques include:

- NMR Spectroscopy : To verify methoxy group positioning and indolinone backbone integrity (e.g., H NMR peaks at δ 3.8–4.0 ppm for methoxy groups).

- HPLC-MS : To assess purity (>95% by area under the curve) and detect side products (e.g., over-methylated derivatives).

- Melting Point Analysis : Consistency with literature values (e.g., 160–162°C) ensures crystallinity and purity .

Q. How is the biological activity of this compound typically screened in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use cell lines (e.g., cancer cell lines like MCF-7 or HeLa) to test cytotoxicity via MTT assays, with IC values calculated using nonlinear regression models.

- Enzyme Inhibition Studies : Evaluate interactions with target enzymes (e.g., kinases) via fluorometric or colorimetric substrate turnover assays.

- Statistical Validation : Employ ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability between studies. For example, I² > 50% indicates substantial heterogeneity, prompting subgroup analysis by cell type or assay conditions .

- Dose-Response Re-evaluation : Compare EC/IC values under standardized conditions (e.g., serum-free media, 24-hour exposure) to isolate confounding variables .

- Structural Confirmation : Re-analyze compound batches via LC-MS to rule out batch-specific impurities affecting activity .

Q. What strategies optimize the reaction yield of this compound while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: Pd/C vs. CuI) to identify optimal conditions via response surface methodology.

- Byproduct Tracking : Use GC-MS to detect intermediates (e.g., N-methylated indoles) and adjust reaction stoichiometry or time accordingly.

- Scale-Up Considerations : Maintain inert atmospheres (N) to prevent oxidation during large-scale synthesis .

Experimental Design & Reproducibility

Q. How should researchers design dose-ranging studies to evaluate the therapeutic window of this compound?

Methodological Answer:

- PICO Framework : Define Population (specific cell lines or animal models), Intervention (0.1–100 µM doses), Comparator (vehicle control), and Outcome (viability, apoptosis markers) .

- Nonlinear Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC and Hill slope, ensuring ≥3 biological replicates per dose.

- Toxicity Thresholds : Measure off-target effects (e.g., lactate dehydrogenase release) at 10× EC to establish safety margins .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Detailed Documentation : Record exact reagent grades (e.g., ≥99% purity), reaction times (±5 minutes), and purification steps (e.g., column chromatography solvent ratios) .

- Batch-to-Batch QC : Implement a standardized analytical workflow (e.g., NMR, HPLC, and elemental analysis) for each synthesis batch.

- Open-Source Data Sharing : Publish raw spectral data (e.g., NMR .jdx files) in supplementary materials for peer validation .

Emerging Research Directions

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

Methodological Answer:

- In Silico ADME : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, prioritizing residues with ΔG ≤ −7.0 kcal/mol.

- Validation : Compare predicted vs. experimental IC values to refine models .

Q. What mechanistic studies are needed to elucidate the compound’s mode of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes).

- Protein Interaction Mapping : Use co-immunoprecipitation followed by mass spectrometry to identify binding partners.

- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.